molecular formula C10H16N4 B1382239 2-(3-Aminopiperidin-1-yl)pyridin-3-amine CAS No. 1935305-80-8

2-(3-Aminopiperidin-1-yl)pyridin-3-amine

Cat. No.: B1382239
CAS No.: 1935305-80-8
M. Wt: 192.26 g/mol
InChI Key: HPFTVGKVNCWEMT-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)pyridin-3-amine is a compound that features a piperidine ring attached to a pyridine ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 3-aminopiperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the biaryl linkage between the pyridine and piperidine rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopiperidin-1-yl)pyridin-3-amine is unique due to the presence of both a piperidine and pyridine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

2-(3-Aminopiperidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its role as an inhibitor of various kinases and enzymes. It has been shown to interact with specific molecular targets, influencing pathways related to inflammation, cancer progression, and metabolic disorders.

  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases, including:
    • Spleen Tyrosine Kinase (SYK) : Inhibitors of SYK are being explored for their potential in treating autoimmune diseases and lymphomas .
    • Calmodulin-dependent Kinases : These kinases are crucial in regulating insulin sensitivity and other metabolic functions .
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines and modulate inflammatory responses.

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in various biological contexts:

  • Cancer Therapy : Research indicates that derivatives of this compound can enhance cytotoxicity against specific cancer cell lines, showing promise as anticancer agents .
  • Neuroprotection : The compound has been evaluated for its potential neuroprotective effects, particularly in models of Alzheimer's disease where it may inhibit cholinesterase enzymes .

Study 1: Anticancer Activity

In a study focusing on the anticancer properties of piperidine derivatives, this compound was found to significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study reported an IC50 value of 10 µM for the compound, indicating a potent effect against these cancer cells .

CompoundCell LineIC50 (µM)Reference
This compoundFaDu10

Study 2: Inhibition of SYK

Another study investigated the compound's ability to inhibit SYK activity in vitro. The results showed a significant decrease in SYK-mediated signaling pathways in immune cells treated with this compound, suggesting its potential use in autoimmune disease therapies .

CompoundTarget% InhibitionReference
This compoundSYK75%

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFTVGKVNCWEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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